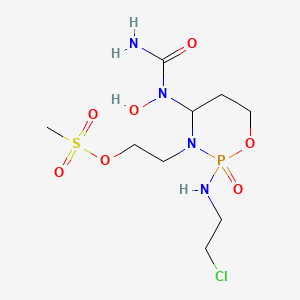
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring. Its distinct chemical properties make it a valuable subject of study in scientific research.
Preparation Methods
The synthesis of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA synthesis and repair.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds to Urea, N-(2-((2-chloroethyl)amino)-3-(2-((methylsulfonyl)oxy)ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide include:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor for other compounds.
N-(2-chloroethyl)-N’-(2-methylphenyl)urea: Used in various chemical reactions and studied for its biological activities.
2-Dimethylaminoethyl chloride hydrochloride: Widely used as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a heterocyclic ring, providing it with distinct chemical and biological properties.
Properties
CAS No. |
97139-11-2 |
|---|---|
Molecular Formula |
C9H20ClN4O7PS |
Molecular Weight |
394.77 g/mol |
IUPAC Name |
2-[4-[carbamoyl(hydroxy)amino]-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-5-13-8(14(16)9(11)15)2-6-20-22(13,17)12-4-3-10/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
InChI Key |
FHEWEBKCWNBLHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN1C(CCOP1(=O)NCCCl)N(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


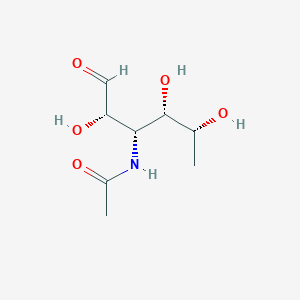
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

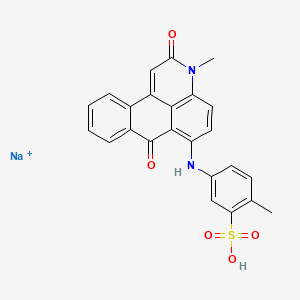
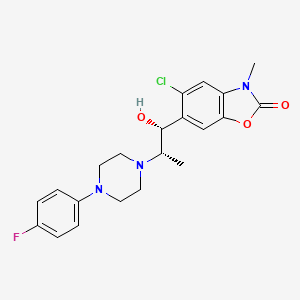
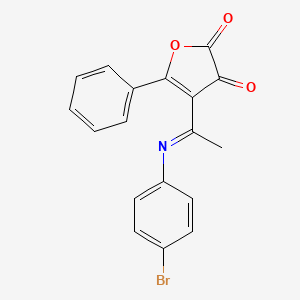
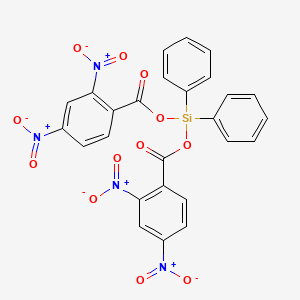

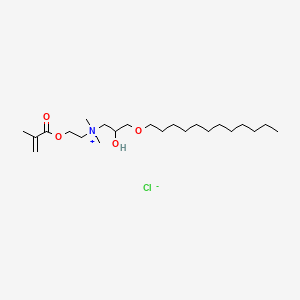
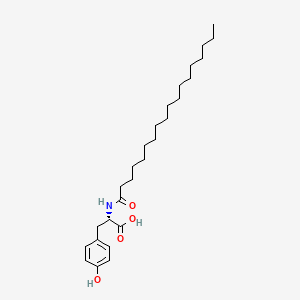
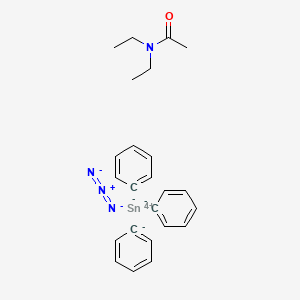
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
